molecular formula C19H20N4O2S B2637173 4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 691385-07-6

4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2637173
CAS No.: 691385-07-6
M. Wt: 368.46
InChI Key: ZXZYCMBFKFZTTB-DEDYPNTBSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the methoxy and phenylethoxy groups suggests that it might have interesting chemical properties, but without specific studies or data, it’s hard to say more about this particular compound.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1,2,4-triazole ring substituted with a methyl group and an amino group that is double-bonded to a carbon atom . This carbon is part of a phenyl ring, which is further substituted with methoxy and phenylethoxy groups.


Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound might be expected to participate in reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the triazole ring or the phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy and phenylethoxy groups might make it somewhat soluble in polar solvents, while the aromatic rings would likely make it soluble in nonpolar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical reactions, aiming to introduce specific functional groups that confer desired properties, such as enhanced antimicrobial activity. For example, compounds synthesized from arylpropionic acids, like ibuprofen, through Mannich reactions have been explored for their pharmacological potentials (K. V. Sujith et al., 2009). Similarly, the regioselective synthesis of triazole derivatives provides a basis for the creation of molecules with precise biological activities, showcasing the versatility of these compounds in drug development.

Antimicrobial Applications

The antimicrobial efficacy of 1,2,4-triazole derivatives has been a significant focus of research. These compounds have been tested against a variety of microbial strains, demonstrating potent antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against pathogens like E. coli and S. aureus, offering potential applications in treating infections (Vikas G. Rajurkar et al., 2016). The structural diversity of these compounds allows for the exploration of new antimicrobials with specific mechanisms of action.

Electrochemical Studies

Electrochemical behavior of triazole compounds, such as their electrooxidation in aqueous-alcoholic media, reveals insights into their redox properties. These studies are crucial for understanding the chemical stability and reactivity of triazole derivatives, potentially guiding their applications in chemical sensors or as electroactive materials in various technologies (L. Fotouhi et al., 2002).

Properties

IUPAC Name

4-[(E)-[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-14-21-22-19(26)23(14)20-13-16-8-9-17(18(12-16)24-2)25-11-10-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZYCMBFKFZTTB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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